2-Hydroxy-3-oxoadipate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

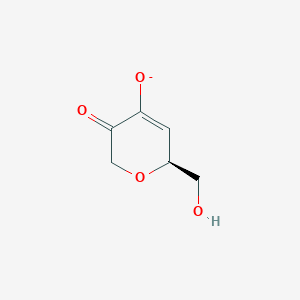

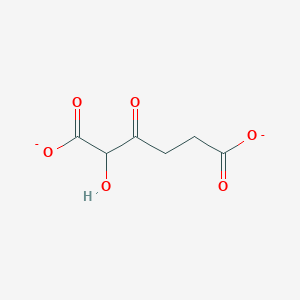

2-hydroxy-3-oxoadipate(2-) is dicarboxylate anion of 2-hydroxy-3-oxoadipic acid; major species at pH 7.3. It is a conjugate base of a 2-hydroxy-3-oxoadipic acid.

Applications De Recherche Scientifique

Metabolic Pathway Regulation in Mycobacterium tuberculosis

2-Hydroxy-3-oxoadipate synthase, a thiamin diphosphate (ThDP)-dependent enzyme in Mycobacterium tuberculosis, uses 2-ketoglutarate and glyoxylate to produce 2-hydroxy-3-oxoadipate. This process is essential for the bacterium's growth and is influenced by allosteric regulation. Acetyl coenzyme A activates predecarboxylation steps, while GarA inhibits postdecarboxylation steps. This novel regulation mechanism provides new avenues for therapeutic intervention (Balakrishnan, Jordan, & Nathan, 2013).

Improving Metabolic Pathways for Bio-based Production

2-Hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans was engineered to enhance 2-oxoadipate reduction, a crucial step in pathways producing adipic acid, an important chemical. The engineered Hgdh variants showed a 100-fold increase in catalytic efficiency, marking a significant advancement in the bio-based production of adipic acid (Sáez-Jiménez et al., 2022).

Aromatic Compound Degradation

In Rhodococcus opacus 1CP, a gene cluster for protocatechuate catabolism includes an enzyme that hydrolyzes 3-oxoadipate enol-lactone, a critical step in the degradation of aromatic compounds. This discovery enhances our understanding of bacterial degradation pathways (Eulberg, Lakner, Golovleva, & Schlömann, 1998).

Adipic Acid Production via Bioprocessing

Alcaligenes eutrophus H16's lactate dehydrogenase has been identified as a potential catalyst for converting 2-oxoadipate to 2-hydroxyadipate, a step in the synthesis of adipic acid for nylon production. This opens up new avenues for bio-based production of industrial materials (Zhang et al., 2014).

Yeast Metabolism of Hydroxyaromatic Compounds

Candida parapsilosis metabolizes hydroxyderivatives of benzene and benzoic acid through the 3-oxoadipate pathway, as revealed by transcriptome and proteome profiling. This study provides insights into the regulation and adaptation of yeast cells to hydroxyaromatic substrates (Cillingová et al., 2021).

Mitochondrial 2-Oxoadipate Dehydrogenase Complex

In humans, mutations in DHTKD1, associated with the 2-oxoadipate dehydrogenase complex, are linked to neurological abnormalities and reactive oxygen species accumulation. This enzyme complex's role in superoxide/H2O2 production and its connection to various metabolic pathways offer significant insight into metabolic disorders (Goncalves, Bunik, & Brand, 2016).

Propriétés

Nom du produit |

2-Hydroxy-3-oxoadipate |

|---|---|

Formule moléculaire |

C6H6O6-2 |

Poids moléculaire |

174.11 g/mol |

Nom IUPAC |

2-hydroxy-3-oxohexanedioate |

InChI |

InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12)/p-2 |

Clé InChI |

DVIFFQAOYQDXGL-UHFFFAOYSA-L |

SMILES canonique |

C(CC(=O)[O-])C(=O)C(C(=O)[O-])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)